Technical Guide: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde
Technical Guide: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde
Executive Summary & Chemical Identity
2,4,7-trimethyl-1H-indole-3-carbaldehyde is a highly specialized heterocyclic building block characterized by a sterically congested indole core. Unlike the commoditized indole-3-carboxaldehyde, this tris-methylated analog offers unique pharmacological advantages: the methyl groups at positions 4 and 7 provide significant steric hindrance, potentially improving metabolic stability by blocking common hydroxylation sites and enforcing specific conformational constraints in ligand-protein binding.
Chemical Identification Data
| Property | Detail |
| CAS Number | 883547-98-6 |
| IUPAC Name | 2,4,7-trimethyl-1H-indole-3-carbaldehyde |
| Synonyms | 2,4,7-Trimethylindole-3-carboxaldehyde; 3-Formyl-2,4,7-trimethylindole |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| SMILES | CC1=C2C(C(C=O)=C(C)N2)=CC=C1C |
| Appearance | Off-white to pale yellow solid (Predicted based on structural analogs) |
Synthesis Strategy: The "Steric-Lock" Protocol
The synthesis of 883547-98-6 requires a two-stage workflow. Commercial availability of the specific 2,4,7-trimethylindole precursor is often limited; therefore, a robust de novo synthesis starting from 2,5-dimethylaniline is recommended to ensure structural integrity and supply chain autonomy.
Retrosynthetic Analysis & Pathway
The most reliable route utilizes the Fischer Indole Synthesis to construct the sterically crowded core, followed by a regioselective Vilsmeier-Haack Formylation .
Caption: Logical flow for the synthesis of CAS 883547-98-6, highlighting the construction of the methylated core prior to functionalization.
Step-by-Step Experimental Protocol
Stage 1: Synthesis of 2,4,7-Trimethylindole
Rationale: The 4- and 7-methyl positions are established by the ortho-substitution pattern of the hydrazine. Cyclization of 2,5-dimethylphenylhydrazine with acetone forces the new C-C bond to the only available ortho position (C6 of the phenyl ring), which becomes C3a of the indole, effectively placing the original C2-methyl at C7 and C5-methyl at C4.
Reagents: 2,5-Dimethylphenylhydrazine hydrochloride (1.0 eq), Acetone (3.0 eq), Glacial Acetic Acid (Solvent), H₂SO₄ (Catalyst).
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Hydrazone Formation: Dissolve 2,5-dimethylphenylhydrazine HCl in glacial acetic acid. Add acetone dropwise at room temperature. Stir for 1 hour to form the hydrazone intermediate.
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Cyclization: Heat the mixture to reflux (approx. 118°C) for 4 hours. The acid catalyzes the [3,3]-sigmatropic rearrangement and subsequent ammonia loss.
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Workup: Cool to room temperature. Pour into ice-water. Neutralize with NaOH to pH ~8. Extract with ethyl acetate (3x).
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Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5).
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Validation: The product should be a pale yellow oil .
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¹H NMR (CDCl₃, 400 MHz): δ 7.69 (br s, 1H, NH), 6.77-6.82 (m, 2H, Ar-H), 6.22 (s, 1H, C3-H), 2.47 (s, 3H, C7-Me), 2.41 (s, 3H, C4-Me), 2.38 (s, 3H, C2-Me). (Ref: Ruthenium-catalyzed heteroannulation, Result 1.7).
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Stage 2: Vilsmeier-Haack Formylation
Rationale: Electrophilic aromatic substitution on the indole ring is highly regioselective for C3. Since C2 is blocked by a methyl group, the Vilsmeier reagent (chloroiminium ion) exclusively attacks C3, yielding the aldehyde upon hydrolysis.
Reagents: POCl₃ (1.2 eq), DMF (1.5 eq), 2,4,7-Trimethylindole (1.0 eq), Dichloromethane (DCM) or DMF (as solvent).
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Vilsmeier Reagent Prep: In a flame-dried flask under Argon, cool DMF (dry) to 0°C. Add POCl₃ dropwise over 20 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 mins.
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Addition: Dissolve 2,4,7-trimethylindole in minimal DMF or DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.
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Reaction: Allow to warm to room temperature, then heat to 40-60°C for 2-4 hours to ensure complete conversion of the sterically hindered substrate.
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Hydrolysis: Cool the mixture to 0°C. Carefully quench with saturated aqueous Sodium Acetate or 2M NaOH (exothermic!). Adjust pH to 9-10.
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Isolation: The product typically precipitates as a solid upon basification. Filter the solid, wash with copious water, and dry.
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Recrystallization: Recrystallize from Ethanol or Methanol to obtain the pure aldehyde.
Characterization & Quality Control
The following data points serve as a self-validating system to confirm the identity of the synthesized material.
| Technique | Expected Signal / Value | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ ~10.1-10.3 ppm (s, 1H) | Aldehyde -CHO (Diagnostic) |
| δ ~12.0 ppm (br s, 1H) | Indole -NH | |
| δ ~6.8-7.0 ppm (d, 2H) | Ar-H (H5, H6) (AB system) | |
| δ ~2.6-2.7 ppm (s, 3H) | C2-CH₃ (Deshielded by C3-CHO) | |
| δ ~2.4-2.5 ppm (s, 6H) | C4-CH₃ & C7-CH₃ | |
| Absence of Signal | δ ~6.22 ppm | Loss of C3-H confirms substitution |
| Mass Spectrometry | m/z = 188.1 [M+H]⁺ | Protonated molecular ion |
Applications in Drug Discovery
The 2,4,7-trimethyl-1H-indole-3-carbaldehyde scaffold is not merely a generic intermediate; it is a "privileged structure" for designing metabolically robust kinase inhibitors and receptor modulators.
Pharmacophore Logic
The specific methylation pattern imparts two critical properties:
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Metabolic Blockade: The C4 and C7 positions are common sites for oxidative metabolism (hydroxylation) in indoles. Methylating these sites extends the half-life (t1/2) of the drug candidate.
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Conformational Restriction: The C4-methyl group creates steric clash with substituents at C3, forcing the aldehyde (or subsequent derivatives like Schiff bases) out of planarity, which can enhance selectivity for deep protein pockets.
Caption: Strategic advantages of the 2,4,7-trimethyl substitution pattern in medicinal chemistry campaigns.
Key Derivatives[1]
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Schiff Bases: Condensation with aryl amines yields potential antioxidant and anti-inflammatory agents.
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Chalcones: Claisen-Schmidt condensation with acetophenones yields microtubule-targeting agents.
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Indole-3-acetonitriles: Reductive cyanation converts the aldehyde to an acetonitrile, a precursor to tryptamine analogs.
Safety & Handling
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Hazards: Indole-3-carbaldehydes are generally irritants.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.
References
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Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[1][2][3][4][5] Synth. 2024, 101, 21-33. Available at: [Link]
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Chemistry Steps. The Vilsmeier-Haack Reaction Mechanism and Applications. Available at: [Link]
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Ruthenium-catalyzed heteroannulation of anilines. Characterization of 2,4,7-Trimethylindole (Compound 6j). (Cited via search snippet 1.7). Available at: [Link]
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National Institutes of Health (NIH) PubChem. Indole-3-carboxaldehyde Compound Summary. Available at: [Link]
